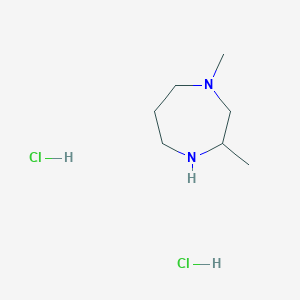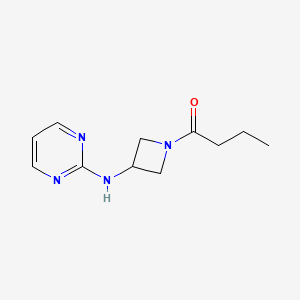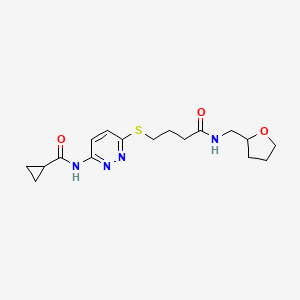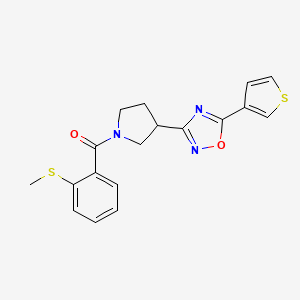
(2-(Methylthio)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions12. The synthesis of a compound like the one you mentioned would likely involve the formation of several key bonds, such as the carbon-nitrogen bonds in the oxadiazole and pyrrolidine rings, and the carbon-sulfur bond in the methylthio group12.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present12.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The compound’s reactivity can be influenced by factors such as its functional groups, the presence of electron-donating or electron-withdrawing groups, and steric effects12.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be determined using a variety of laboratory techniques12.Aplicaciones Científicas De Investigación
Molecular Structure and Disorder
Research on isomorphous structures such as 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone reveals insights into molecular structure and disorder, highlighting the chlorine-methyl exchange rule. These studies contribute to understanding how molecular disorder affects structure description and detection during data-mining procedures, which is essential for designing molecules with specific properties (Rajni Swamy et al., 2013).
Organotin(IV) Complexes and Antimicrobial Activity
The synthesis and characterization of organotin(IV) complexes derived from related molecules demonstrate significant antimicrobial activities. Such studies not only contribute to the development of new antimicrobial agents but also provide a foundation for exploring the therapeutic potential of related compounds (Singh et al., 2016).
Antitumor Agents
Investigations into thienopyridine and benzofuran derivatives, including compounds with similar structures, have identified new types of cytotoxic agents selective against tumorigenic cell lines. This research area opens avenues for the development of novel antitumor therapies and enhances understanding of structure-activity relationships (Hayakawa et al., 2004).
Spectral Characterization and Biological Screening
The spectral characterization and biological screening of organotin(IV) complexes related to the compound of interest indicate their potential as drugs due to better antibacterial activities. Such studies are crucial for drug development processes, offering insights into the medicinal chemistry of new compounds (Singh et al., 2016).
Luminescent Materials
Research on compounds with large Stokes' shift and their dispersion in transparent thermosetting resins for the creation of luminescent materials showcases the potential applications in material science. These studies are significant for developing low-cost, high-efficiency luminescent materials (Volpi et al., 2017).
Drug-likeness and Microbial Investigation
In silico approaches towards predicting drug-likeness and in vitro microbial investigation of synthesized compounds provide a comprehensive method for evaluating new drugs' potential. This research highlights the importance of computational methods in speeding up the drug discovery process and assessing compounds' biological activities (Pandya et al., 2019).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its reactivity. Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS)12.
Direcciones Futuras
The future directions for research on a compound could involve exploring its potential uses, studying its mechanism of action in more detail, or developing more efficient methods for its synthesis12.
I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!
Propiedades
IUPAC Name |
(2-methylsulfanylphenyl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-24-15-5-3-2-4-14(15)18(22)21-8-6-12(10-21)16-19-17(23-20-16)13-7-9-25-11-13/h2-5,7,9,11-12H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPKIPOWTRUKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylthio)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

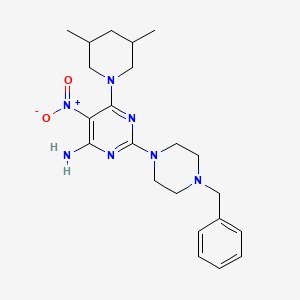
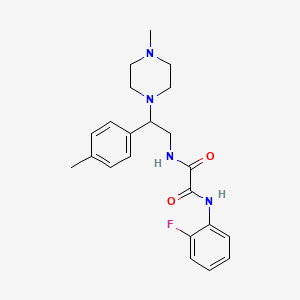
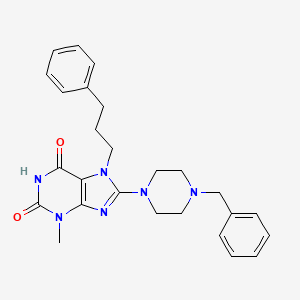
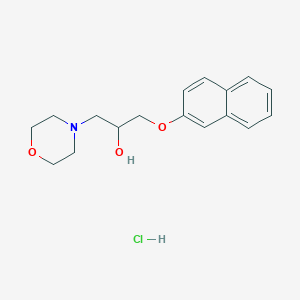
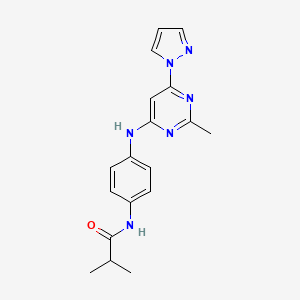
![1-(Azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2544356.png)
![Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2544357.png)
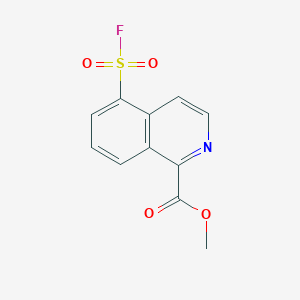
![1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone](/img/structure/B2544360.png)
![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2544363.png)
![(E)-methyl 2-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2544366.png)
